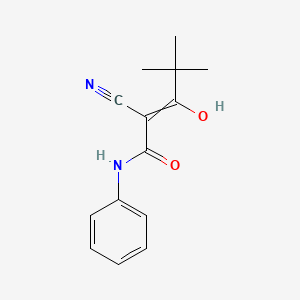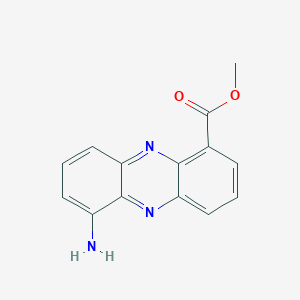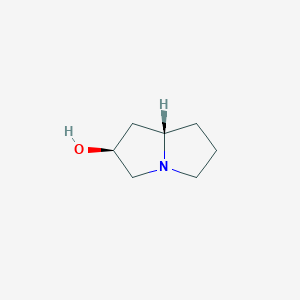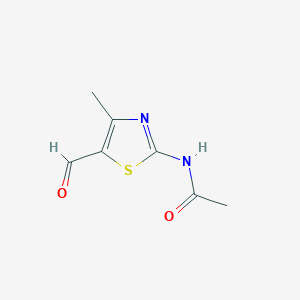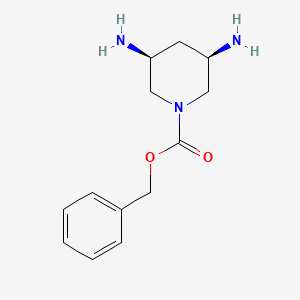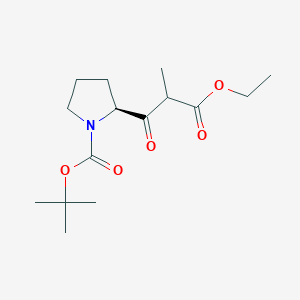
tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolidine carboxylates
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-Butyl Group: tert-Butyl groups are often introduced using tert-butyl esters or tert-butyl halides under basic conditions.
Ethoxy and Methyl Group Addition: These groups can be introduced through alkylation reactions using ethyl and methyl halides or other suitable reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing methods like crystallization, distillation, or chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology and Medicine
In biology and medicine, such compounds might be investigated for their potential therapeutic properties. They could act as enzyme inhibitors, receptor agonists, or antagonists, depending on their structure and functional groups.
Industry
In industry, these compounds could be used in the development of pharmaceuticals, agrochemicals, or as specialty chemicals in various applications.
Mecanismo De Acción
The mechanism of action of tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate would depend on its specific interactions with biological targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Influencing biochemical pathways by altering the activity of key proteins or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate: can be compared with other pyrrolidine carboxylates, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which can impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H25NO5 |
|---|---|
Peso molecular |
299.36 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H25NO5/c1-6-20-13(18)10(2)12(17)11-8-7-9-16(11)14(19)21-15(3,4)5/h10-11H,6-9H2,1-5H3/t10?,11-/m0/s1 |
Clave InChI |
ZASKAGBUBHJMCG-DTIOYNMSSA-N |
SMILES isomérico |
CCOC(=O)C(C)C(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C(C)C(=O)C1CCCN1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


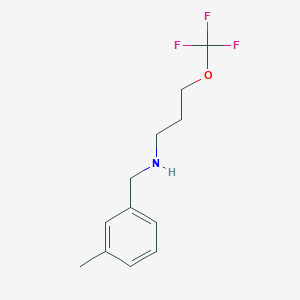

![6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11761354.png)
![(1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine](/img/structure/B11761361.png)

